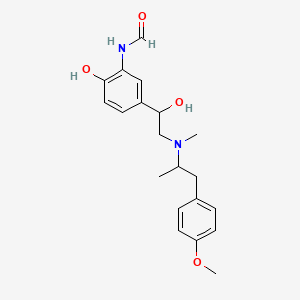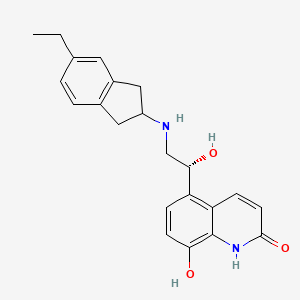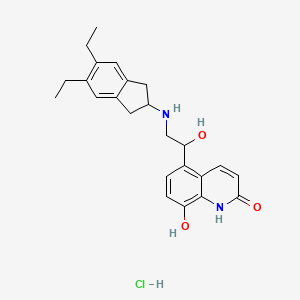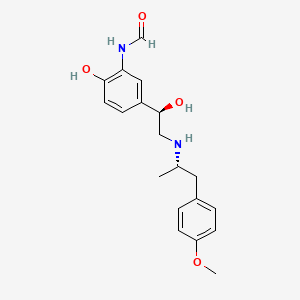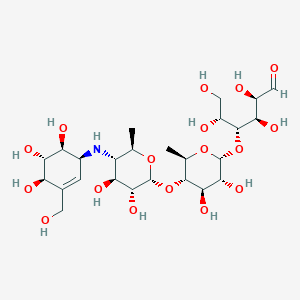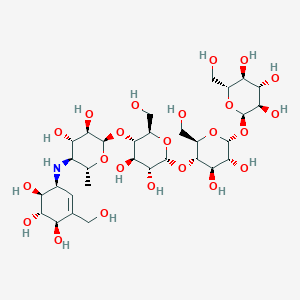
threo-Hydroxy Bupropion HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Threo-Hydroxy Bupropion HCl is a comprehensive pharmacotherapeutic tool for studying the debilitating complexities of major depressive disorder and seasonal affective disorder . It is a peerless norepinephrine-dopamine reuptake inhibitor .
Synthesis Analysis
Threo-Hydroxy Bupropion HCl is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The synthesis of bupropion hydrochloride has been developed under greener and safer conditions utilizing flow chemistry .Molecular Structure Analysis
The molecular formula of threo-Hydroxy Bupropion HCl is C13H12D9Cl2NO . It is a substituted amphetamine derivative, specifically a β-hydroxyamphetamine .Chemical Reactions Analysis
Bupropion metabolites are formed via oxidation (4-hydroxybupropion) through CYP2B6, and reduction (erythro- and threo-dihydrobupropion) through carbonyl reductases . The compound is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into threo-4’-hydroxy-hydrobupropion and by various glucuronosyltransferase enzymes into glucuronide conjugates .Physical And Chemical Properties Analysis
The plasma protein binding of threohydrobupropion is 42% . It circulates at higher concentrations than bupropion during bupropion therapy .Mechanism of Action
Bupropion is a norepinephrine/dopamine-reuptake inhibitor (NDRI) that exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .
Safety and Hazards
Future Directions
Bupropion has been targeted as a phenotypic probe of CYP2B6 activity . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .
properties
CAS RN |
357637-18-4 |
|---|---|
Molecular Formula |
C13H21Cl2NO |
Molecular Weight |
278.22 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



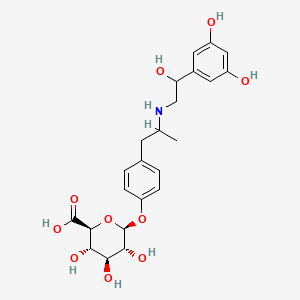
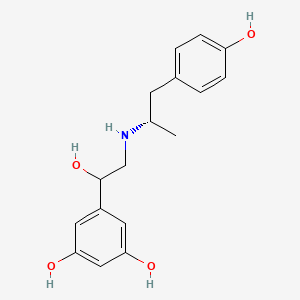
![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)
